

Solubility of N-(2-Hydroxyethyl)methacrylamide in water and organic solvents

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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)methacrylamide

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Solubility Profile of N-(2-Hydroxyethyl)methacrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **N-(2-Hydroxyethyl)methacrylamide** (HEMAA) in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and biomaterials, offering detailed solubility data, experimental methodologies, and relevant process visualizations.

Core Properties of N-(2-Hydroxyethyl)methacrylamide (HEMAA)

N-(2-Hydroxyethyl)methacrylamide is a hydrophilic monomer that plays a crucial role in the synthesis of functional polymers for biomedical applications. Its chemical structure, featuring both an acrylamide and a primary hydroxyl group, imparts a unique solubility profile, making it a versatile building block for creating hydrogels, drug delivery systems, and other advanced biomaterials.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **N-(2-Hydroxyethyl)methacrylamide** in various solvents.

Solvent	Solubility	Temperature
Water	1000 g/L	20 °C
Dimethyl Sulfoxide (DMSO)	100 mg/mL (requires sonication for dissolution)	Not Specified
n-Hexane	Insoluble	Not Specified

Qualitative Solubility in Organic Solvents

While specific quantitative data for many common organic solvents is not readily available in the literature, HEMAA is widely reported to be soluble in common organic solvents.^[1] This high solubility is attributed to the presence of the hydroxyl group and the amide functionality, which can participate in hydrogen bonding with polar organic solvents.

Based on its chemical structure and the reported solubility of the parent compound, acrylamide, HEMAA is expected to be highly soluble in the following solvents:

- Alcohols: Methanol and ethanol are excellent solvents for acrylamide, and HEMAA is also reported to be soluble in alcohol.^[2]
- Ketones: Acetone is a good solvent for acrylamide, and HEMAA is also reported to be soluble in acetone.^[2]

Experimental Protocols

Determination of Equilibrium Solubility

A precise determination of the equilibrium solubility of **N-(2-Hydroxyethyl)methacrylamide** can be achieved through the following experimental protocol, which is a widely accepted method for determining the solubility of a solid in a liquid solvent.

Objective: To determine the concentration of a saturated solution of HEMAA in a given solvent at a specific temperature.

Materials:

- **N-(2-Hydroxyethyl)methacrylamide (HEMAA)**
- Solvent of interest (e.g., water, ethanol)
- Analytical balance
- Temperature-controlled shaker or water bath
- Centrifuge
- Volumetric flasks
- Syringes and syringe filters (0.45 μm)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

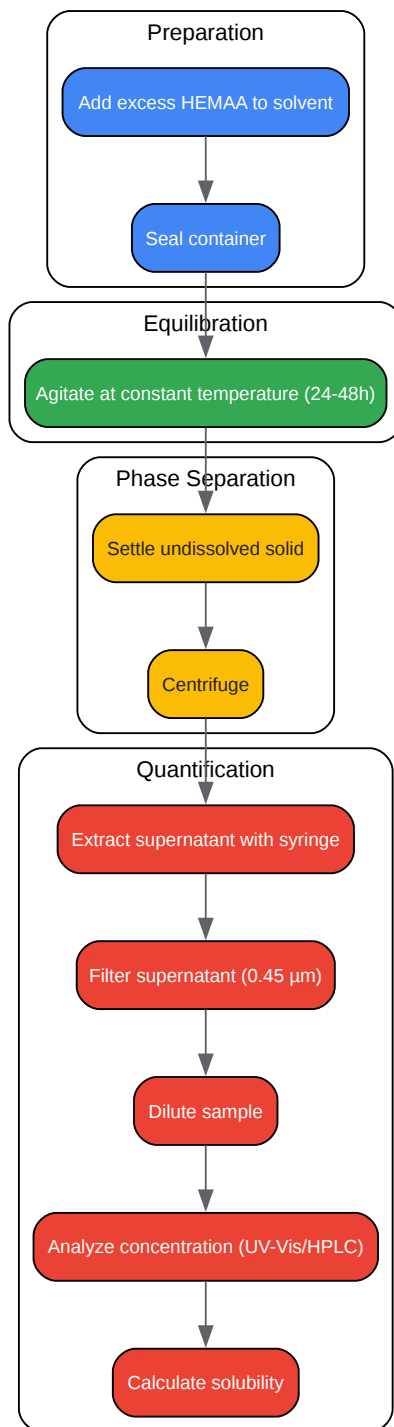
Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of HEMAA to a known volume of the solvent in a sealed container. The exact amount of excess is not critical, but enough should be added to ensure that undissolved solid remains at equilibrium.
- **Equilibration:** Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, remove the container and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.
- **Sample Extraction:** Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent any undissolved microparticles from being transferred, pass the

supernatant through a syringe filter.

- Dilution: Dilute the filtered supernatant with the solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the concentration of HEMAA in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength, or High-Performance Liquid Chromatography).
- Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the equilibrium solubility of HEMAA in the chosen solvent at the specified temperature.

Experimental Workflow for Determining HEMAA Solubility

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Caption: Workflow for determining the equilibrium solubility of HEMAA.

Synthesis of a Poly(HEMAA)-based Hydrogel

A primary application of **N-(2-Hydroxyethyl)methacrylamide** is in the synthesis of hydrogels for biomedical applications. The following is a representative protocol for the preparation of a crosslinked poly(HEMAA) hydrogel.

Objective: To synthesize a crosslinked hydrogel from HEMA monomer.

Materials:

- **N-(2-Hydroxyethyl)methacrylamide** (HEMAA)
- Crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - MBA)
- Radical initiator (e.g., ammonium persulfate - APS)
- Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine - TEMED)
- Deionized water
- Reaction vessel (e.g., glass vial or mold)
- Nitrogen or argon gas source

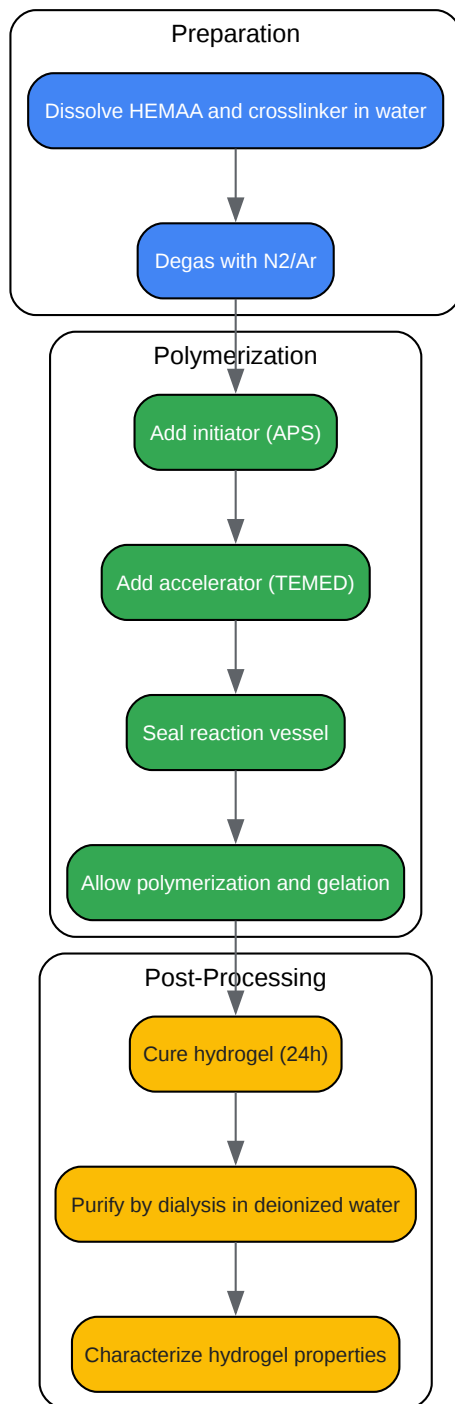
Procedure:

- **Monomer Solution Preparation:** In the reaction vessel, dissolve a desired amount of HEMA and the crosslinking agent (typically 1-5 mol% relative to the monomer) in deionized water.
- **Degassing:** To remove dissolved oxygen, which can inhibit polymerization, purge the monomer solution with an inert gas (nitrogen or argon) for 15-30 minutes.
- **Initiation of Polymerization:** While continuing the inert gas purge, add the initiator (APS) solution, followed by the accelerator (TEMED). The amounts of initiator and accelerator will depend on the desired polymerization rate and should be optimized for the specific system.
- **Polymerization and Gelation:** Immediately after adding the initiator and accelerator, seal the reaction vessel or mold. The solution will begin to polymerize and form a hydrogel. The time

to gelation can range from minutes to hours depending on the reaction conditions.

- **Curing:** Allow the hydrogel to cure for a sufficient period (typically 24 hours) at a controlled temperature to ensure complete polymerization.
- **Purification:** After curing, the hydrogel may contain unreacted monomers, initiator, and other small molecules. To purify the hydrogel, immerse it in a large volume of deionized water, changing the water periodically over several days to allow for the diffusion of impurities out of the gel network.
- **Swelling and Characterization:** The purified hydrogel can then be characterized for its swelling behavior, mechanical properties, and other relevant parameters.

Workflow for Poly(HEMAA) Hydrogel Synthesis

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Caption: Workflow for the synthesis of a Poly(HEMAA) hydrogel.

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